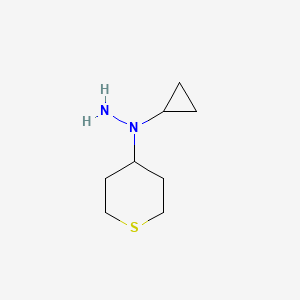
1-Cyclopropyl-1-(Tetrahydro-2H-thiopyran-4-yl)hydrazin
Übersicht
Beschreibung
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine is a useful research compound. Its molecular formula is C8H16N2S and its molecular weight is 172.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsivante Aktivität
Verbindungen mit dem Tetrahydro-2H-thiopyran-Rest wurden auf ihre anticonvulsiven Eigenschaften untersucht. Die Einarbeitung von Cyclopropyl- und Tetrahydro-2H-thiopyran-Fragmenten mit Hydrazinylthiazol hat eine signifikante anticonvulsivante Aktivität in Mausmodellen von Krampfanfällen gezeigt .
Antibakterielle Eigenschaften
Ähnliche Strukturen haben eine antimikrobielle Aktivität gezeigt, insbesondere gegen klinische Isolate von Candida spp. Dies deutet darauf hin, dass „1-Cyclopropyl-1-(Tetrahydro-2H-thiopyran-4-yl)hydrazin“ zur Behandlung von Pilzinfektionen untersucht werden könnte .
Synthese von Sulfonderivaten
Die verwandte Verbindung Tetrahydro-2H-thiopyran 1,1-Dioxide wurde durch einen Annulationsprozess synthetisiert, der Rongalit als gebundenes C-S-Synthon verwendet. Dies deutet darauf hin, dass unsere Verbindung von Interesse für die Synthese neuer Sulfonderivate nützlich sein könnte .
Valenzisomeriestudien
Die Untersuchung der Valenzisomerie zwischen 2H-Pyranen und 1-Oxatrienen umfasst Verbindungen, die „this compound“ ähneln. Forschungen in diesem Bereich könnten zu einem besseren Verständnis der physikalisch-chemischen Faktoren führen, die die Isomerie beeinflussen .
Aufbau von heterocyclischen Einheiten
Verbindungen, die Imidazol- und Thiazolringe enthalten, wurden für verschiedene therapeutische Potentiale synthetisiert. Die Struktur unserer Verbindung deutet darauf hin, dass sie für den Aufbau neuer heterocyclischer Einheiten mit potentiellen pharmakologischen Anwendungen verwendet werden könnte .
Psychomotorische Krampfanfallmodellstudien
Einige Verbindungen mit strukturellen Ähnlichkeiten haben im 6-Hz-psychomotorischen Krampfanfallmodell einen Schutz gezeigt, was darauf hindeutet, dass „this compound“ wertvoll sein könnte, um psychomotorische Krampfanfälle zu untersuchen und zu behandeln .
Wirkmechanismus
Target of Action
Thiophene-based analogs, which include compounds with a tetrahydro-2h-thiopyran-4-yl fragment, have been studied extensively for their biological activity . These compounds have shown a variety of biological effects, suggesting they interact with multiple targets.
Mode of Action
It’s known that thiophene-based analogs can interact with their targets in a variety of ways, leading to different biological effects . For instance, some compounds have shown significant anticonvulsant activity in mouse models of seizures .
Biochemical Pathways
Thiophene-based analogs have been found to impact a variety of pathways, leading to a range of biological effects .
Result of Action
Compounds with a similar tetrahydro-2h-thiopyran-4-yl fragment have shown significant antifungal, anticonvulsant, and anti-toxoplasma gondii activities . These effects suggest that the compound could have a broad range of potential therapeutic applications.
Biochemische Analyse
Biochemical Properties
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with secreted aspartic proteinase (SAP), which is a potential antifungal target . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities.
Cellular Effects
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine influences various cellular processes. It has been observed to exhibit antifungal, anticonvulsant, and anti-Toxoplasma gondii activities . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the growth of Candida spp. at non-cytotoxic concentrations for mouse L929 fibroblast and African green monkey kidney (VERO) cells .
Molecular Mechanism
The molecular mechanism of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit secreted aspartic proteinase (SAP), which is crucial for its antifungal activity . Additionally, it demonstrates anticonvulsant activity by modulating the activity of specific ion channels and receptors involved in neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its antifungal and anticonvulsant activities over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to the compound has not shown significant adverse effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
The effects of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine vary with different dosages in animal models. At lower doses, it exhibits significant antifungal and anticonvulsant activities without causing toxicity . At higher doses, it may lead to adverse effects such as motor impairment and toxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues where it exerts its biological effects . Its localization and accumulation are influenced by factors such as tissue permeability, binding affinity, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall efficacy in exerting its biological effects.
Eigenschaften
IUPAC Name |
1-cyclopropyl-1-(thian-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c9-10(7-1-2-7)8-3-5-11-6-4-8/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFQKKZDGOQPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477532.png)
![(5-(2-Azidoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477534.png)
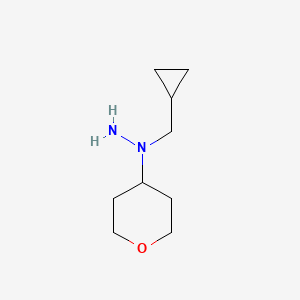
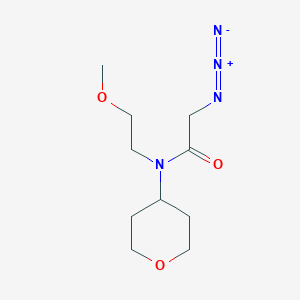
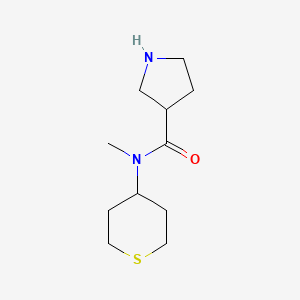
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477539.png)
![2-(Methoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1477541.png)
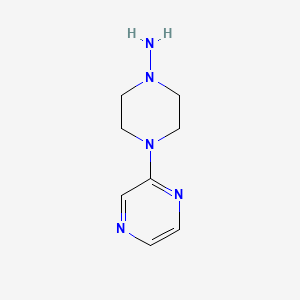
![7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477543.png)
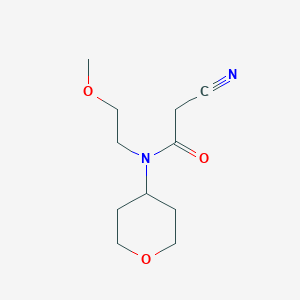

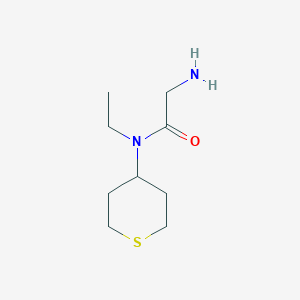
![2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477552.png)
